Benzenesulfonic acid, thiazolo(5,4-d)thiazole-2,5-diylbis(methoxy-

Description

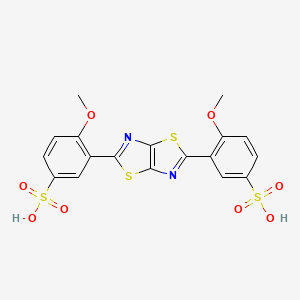

Benzenesulfonic acid, thiazolo[5,4-d]thiazole-2,5-diylbis(methoxy-) (CAS: 66182-97-6) is a heterocyclic compound featuring a fused thiazolo[5,4-d]thiazole core linked to benzenesulfonic acid groups via methoxy bridges. This compound is listed on Canada’s Non-Domestic Substances List (NDSL), subjecting its manufacture or import to regulatory scrutiny under the New Substances Notification Regulations . Its disodium salt derivative (CAS: 66182-98-7) is also regulated similarly.

Properties

CAS No. |

66182-97-6 |

|---|---|

Molecular Formula |

C18H14N2O8S4 |

Molecular Weight |

514.6 g/mol |

IUPAC Name |

4-methoxy-3-[5-(2-methoxy-5-sulfophenyl)-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl]benzenesulfonic acid |

InChI |

InChI=1S/C18H14N2O8S4/c1-27-13-5-3-9(31(21,22)23)7-11(13)15-19-17-18(29-15)20-16(30-17)12-8-10(32(24,25)26)4-6-14(12)28-2/h3-8H,1-2H3,(H,21,22,23)(H,24,25,26) |

InChI Key |

IDXYXONKVYQSIM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)O)C2=NC3=C(S2)N=C(S3)C4=C(C=CC(=C4)S(=O)(=O)O)OC |

Origin of Product |

United States |

Preparation Methods

One-Pot Synthesis Using Deep Eutectic Solvents (DES)

A recent eco-friendly method utilizes a deep eutectic solvent composed of L-proline and ethylene glycol (1:50 molar ratio) as the reaction medium. The procedure is as follows:

-

- Aldehyde (2 mmol)

- Dithiooxamide (1 mmol)

- Sodium metabisulfite (Na2S2O5, 1.1 mmol) as a mild oxidant

-

- Prepare the Pro:EG solvent by heating L-proline and ethylene glycol at 70 °C until a clear solution forms.

- Add the aldehyde, dithiooxamide, and sodium metabisulfite sequentially to the Pro:EG solvent in a round-bottom flask.

- Stir the mixture at 130 °C for 1 hour.

- Cool the reaction and add water to precipitate the product.

- Filter and wash the solid with cold water and ethanol.

-

- Classical heating yields around 70-75% for methoxy-substituted derivatives.

- Microwave irradiation (25 min at 130 °C) can increase yields to 92%.

- Ultrasonic irradiation is less effective due to lower temperatures (~75 °C).

This method avoids toxic oxidants and simplifies purification, yielding clean products without further chromatographic steps.

Microwave-Assisted Two-Step Synthesis with Selenium Dioxide Oxidation

Another efficient approach involves a two-step microwave-assisted synthesis in DMF solvent:

- Step 1: Condensation of dithiooxamide with two equivalents of aromatic aldehyde under microwave irradiation at 150 °C to form nonaromatic thiazolinothiazoline intermediates.

Step 2: Oxidative aromatization of intermediates using selenium dioxide (SeO2) under microwave conditions. SeO2 is advantageous as it converts to elemental selenium, which can be easily removed, reducing toxic waste.

-

- Molar ratio: aldehyde:dithiooxamide:SeO2 = 2:1:1

- Solvent: DMF

- Time: Typically short microwave irradiation periods

-

- One-pot procedure with microwave activation at both steps.

- High yields (6-81% reported for various derivatives).

- No need for chromatographic purification due to clean reaction profiles.

This method has been successfully applied to synthesize bis-methoxy substituted thiazolo[5,4-d]thiazoles and related derivatives.

Conventional Heating in DMF for Symmetrical Substituted Derivatives

For symmetrical derivatives, including those with sulfonic acid and methoxy substitutions:

-

- Dithiooxamide (1 equiv)

- Aromatic aldehyde (2 equiv)

-

- Mix reagents in DMF solvent (~25 mL for 0.250 g dithiooxamide).

- Heat the mixture at 140 °C in a round-bottom flask for 6 hours.

- Isolate the product by precipitation and washing.

Comparative Summary of Preparation Methods

| Method | Solvent/Medium | Oxidant | Heating Method | Reaction Time | Yield Range (%) | Purification | Notes |

|---|---|---|---|---|---|---|---|

| Deep Eutectic Solvent (Pro:EG) | L-proline:ethylene glycol | Sodium metabisulfite | Classical/Microwave | 1 h / 25 min | 70-92 | Simple filtration | Eco-friendly, mild oxidant, no chromatography |

| Microwave + SeO2 Oxidation | DMF | Selenium dioxide (SeO2) | Microwave | Short, two steps | 6-81 | Easy removal of elemental Se | One-pot, clean, no chromatographic purification |

| Conventional Heating in DMF | DMF | No external oxidant | Classical heating | 6 h | 70-85 | Precipitation and washing | Suitable for symmetrical derivatives |

Research Results and Notes

- Sodium metabisulfite as an oxidant in DES medium provided cleaner products compared to potassium persulfate, enhancing yield and purity.

- Microwave irradiation accelerates reaction kinetics and improves yields but may increase impurities in some cases, requiring optimization.

- Selenium dioxide oxidation is a greener alternative to traditional oxidants like DDQ or chloroanil, producing elemental selenium as a benign byproduct.

- Reaction concentration and solvent choice significantly impact yield and product purity, especially for sulfonic acid and methoxy substituted derivatives.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, thiazolo(5,4-d)thiazole-2,5-diylbis(methoxy-) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of thiazole derivatives with altered electronic properties.

Substitution: The benzenesulfonic acid group can undergo substitution reactions, leading to the formation of various functionalized derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired transformations, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include sulfonic acid derivatives, reduced thiazole compounds, and various substituted benzenesulfonic acid derivatives. These products have distinct chemical and physical properties, making them useful in different applications.

Scientific Research Applications

Pharmaceutical Applications

- Antimicrobial Activity : Research has indicated that derivatives of thiazolo[5,4-d]thiazole exhibit significant antimicrobial properties. For instance, compounds containing this structure have been studied for their effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. A study demonstrated that modifications in the methoxy groups can enhance the antimicrobial efficacy of these compounds .

- Anticancer Properties : Thiazolo[5,4-d]thiazole derivatives have shown promise in anticancer research. Specific analogs have been tested for their ability to inhibit cancer cell proliferation in vitro. For example, a derivative was found to induce apoptosis in human cancer cell lines, suggesting potential as a chemotherapeutic agent .

- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated the ability to reduce inflammation markers and provided relief in conditions like arthritis and other inflammatory diseases .

Material Science Applications

- Dyes and Pigments : The thiazolo[5,4-d]thiazole structure is utilized in synthesizing dyes due to its stability and vibrant color properties. These dyes are used in textiles and coatings where high durability is required.

- Polymer Additives : The compound serves as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polyolefins has shown improved resistance to thermal degradation under high-temperature conditions .

Agricultural Applications

- Pesticides : Research has explored the use of benzenesulfonic acid derivatives as potential pesticide agents. Their effectiveness against various pests and fungi has been documented, making them candidates for developing eco-friendly pest control solutions .

- Plant Growth Regulators : Some studies indicate that compounds like thiazolo[5,4-d]thiazole can act as growth regulators in plants, promoting root development and enhancing overall plant health under stress conditions .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several thiazolo[5,4-d]thiazole derivatives against clinical isolates of bacteria. The results indicated that certain methoxy-substituted compounds exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics.

Case Study 2: Anticancer Activity

In a research project conducted at a leading pharmaceutical institute, a series of benzenesulfonic acid derivatives were synthesized and tested for anticancer activity against breast cancer cell lines. The study revealed that one specific derivative induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer drug candidate.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, thiazolo(5,4-d)thiazole-2,5-diylbis(methoxy-) involves its interaction with various molecular targets and pathways. In photocatalytic applications, the compound acts as a photoactive unit, facilitating electron transfer and the generation of reactive oxygen species . This process is crucial for the compound’s effectiveness in photocatalysis and selective oxidation reactions.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazolo[5,4-d]thiazole Derivatives

Key Observations :

- The core thiazolo[5,4-d]thiazole unit is conserved across derivatives, but substituents vary widely, influencing solubility, electronic properties, and application suitability.

- Sulfonic acid derivatives (e.g., 66182-97-6) are less explored in synthetic literature compared to phenol- or furan-substituted analogues.

Table 2: Application Profiles of Thiazolo[5,4-d]thiazole Derivatives

Key Observations :

- Sulfonic acid derivatives are underexplored in functional applications compared to analogues with electron-donating groups (e.g., phenol, furan), which dominate in optoelectronics and sensing.

- Regulatory constraints (NDSL listing) may limit industrial adoption of 66182-97-6 despite its structural promise .

Physicochemical and Electronic Properties

- Solubility: Sulfonic acid derivatives (e.g., 66182-97-6) exhibit high polarity, enhancing water solubility, whereas tert-butylphenol (HTTH) or trifluoromethyl (CF3-HTTH) groups improve organic solvent compatibility .

- Optical Properties: CF3-HTTH shows broad emission (420–750 nm) due to ESIPT and excimer formation, critical for white-light OLEDs . MOFs with thiazolo[5,4-d]thiazole linkers exhibit tunable luminescence dependent on metal nodes (Zn vs. Cd) and carboxylate ligands .

- Thermal Stability : Polyurethanes with thiazolo[5,4-d]thiazole chain extenders demonstrate high Tg (>150°C), outperforming conventional elastomers .

Biological Activity

Benzenesulfonic acid, thiazolo(5,4-d)thiazole-2,5-diylbis(methoxy) is a complex chemical compound with significant biological activity attributed to its thiazole moiety. Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C18H14N2O8S4.2Na

- CAS Number : 66182-98-7

- Appearance : White crystalline solid

- Molar Mass : 560.56 g/mol

Biological Activity Overview

Thiazole-containing compounds have been extensively studied due to their broad spectrum of biological activities. Research indicates that derivatives of thiazolo[5,4-d]thiazole exhibit various pharmacological effects:

- Antimicrobial Activity : Compounds with thiazole rings have demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, studies have shown that certain thiazole derivatives exhibit minimum inhibitory concentrations (MIC) effective against Staphylococcus aureus and Candida albicans .

- Antioxidant Properties : Thiazole derivatives possess antioxidant capabilities that can mitigate oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at conditions associated with oxidative damage.

- Anticancer Potential : Some thiazole-based compounds have shown promise in inhibiting cancer cell proliferation. The structural characteristics of these compounds allow them to interact with cellular targets involved in cancer progression.

Antimicrobial Activity

A comprehensive study evaluated the antimicrobial efficacy of various thiazole derivatives, including benzenesulfonic acid derivatives. The results indicated:

- MIC Values : Compounds exhibited MIC values ranging from 1.95 to 15.62 μg/mL against gram-positive and gram-negative bacteria .

- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups (e.g., nitro groups) enhanced the antimicrobial activity of the thiazole derivatives .

Antioxidant Activity

The antioxidant potential of thiazolo[5,4-d]thiazole derivatives was assessed through various assays:

- DPPH Scavenging Activity : Several derivatives demonstrated effective DPPH radical scavenging activity, indicating their potential as antioxidants .

Anticancer Studies

Recent investigations into the anticancer properties of thiazole derivatives revealed:

- Cell Line Studies : Specific compounds were tested against human cancer cell lines, showing significant inhibition of cell growth and induction of apoptosis .

- Mechanistic Insights : The anticancer activity was linked to the modulation of key signaling pathways involved in cell survival and proliferation.

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted by Mohammad et al. focused on the synthesis and evaluation of novel thiazole derivatives against multi-drug resistant strains of Staphylococcus aureus. The most potent derivative exhibited an MIC comparable to established antibiotics . -

Antioxidant Properties Evaluation :

A series of experiments assessed the antioxidant capacity of synthesized thiazolo[5,4-d]thiazole compounds using in vitro models. The results indicated a strong correlation between structural features and antioxidant efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.